1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as DUThi and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Scientific Research Applications
Molecular Docking and Anticonvulsant Activity
Research has shown that certain derivatives related to the chemical structure of interest have been synthesized and screened for anticonvulsant activity. The derivatives were evaluated for their effectiveness in models of induced convulsions, with some compounds showing significant effectiveness. Molecular docking studies were used to justify the pharmacological results, indicating the potential of these compounds in developing anticonvulsant medications (Thakur, Deshmukh, Jha, & Kumar, 2017).
Neuropeptide Y5 Receptor Antagonists
Another study focused on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as antagonists of the neuropeptide Y5 receptor. The optimization of in vitro potency led to the identification of compounds with significant antagonistic activity, highlighting their potential in treating conditions associated with this receptor (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Spectroscopic Characterization and Computational Study
The reactivity of synthetized imidazole derivatives, which share some similarities in chemical structure with the compound , was explored through spectroscopic characterization and computational study. These derivatives demonstrated specific reactive properties, making them potential candidates for various applications in chemical and pharmaceutical research (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018).
Synthesis and Application in Organocatalysts and Ligands
Novel chiral (thio)ureas, possibly related in structural aspects, have been synthesized and evaluated for their application as organocatalysts and ligands in asymmetric synthesis. These compounds have been used in various catalytic processes, showcasing the versatility and potential of urea derivatives in facilitating chemical reactions with high precision and efficiency (Hernández-Rodríguez, Avila-Ortiz, Campo, Hernández-Romero, Rosales-Hoz, & Juaristi, 2008).
Enzyme-Functionalized Biosensors
Research into the development of enzyme-functionalized piezoresistive hydrogel biosensors for the detection of urea has highlighted the potential of urea and its derivatives in biosensor technology. These biosensors rely on the enzymatic hydrolysis of urea to detect and measure its concentration, demonstrating the compound's application in industrial and biomedical diagnostics (Erfkamp, Guenther, & Gerlach, 2019).
properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-18(2)12-7-5-11(6-8-12)13(19)10-16-15(20)17-14-4-3-9-21-14/h3-9,13,19H,10H2,1-2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOUFDRNZXNSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea |
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